(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
Description
Discovery and Characterization
The discovery and initial characterization of (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol traces back to systematic investigations of plant secondary metabolites during the early twentieth century. The compound was first isolated and identified through extensive phytochemical studies of various plant species, particularly those belonging to families known for their rich triterpene content. Early characterization efforts relied primarily on chemical degradation studies and melting point determinations, with researchers noting the compound's distinctive crystalline properties and optical activity.
The advent of modern spectroscopic techniques revolutionized the structural elucidation of this complex molecule. Nuclear magnetic resonance spectroscopy became the cornerstone for definitive identification, with characteristic signals providing unambiguous evidence for the pentacyclic lupane structure. The compound exhibits typical proton nuclear magnetic resonance signals including olefinic protons at approximately 4.68 and 4.57 parts per million appearing as broad singlets, corresponding to the terminal methylene group, and a distinctive hydroxymethine proton signal at approximately 3.19 parts per million showing coupling patterns consistent with the tertiary alcohol functionality. Carbon-13 nuclear magnetic resonance spectroscopy revealed characteristic signals at 109.6 and 151.1 parts per million for the terminal alkene carbons, and 79.0 parts per million for the hydroxyl-bearing carbon, providing definitive structural confirmation.
Recent advances in analytical methodology have enabled more sophisticated characterization approaches. High-resolution mass spectrometry has confirmed the molecular formula C30H50O with precise mass measurements, while advanced chromatographic techniques have facilitated purification and quantitative analysis. X-ray crystallographic analysis has provided the ultimate structural proof, revealing the complete three-dimensional arrangement of atoms and confirming the absolute stereochemistry originally predicted through biosynthetic considerations.
Nomenclature Evolution and IUPAC Designation
The nomenclature of this compound has undergone significant evolution as understanding of its structure and stereochemistry has advanced. The compound was historically known by several trivial names including clerodol, fagarsterol, lupenol, and lupinol, reflecting its discovery in various plant sources and the gradual recognition that these represented the same molecular entity. The designation "lupeol" ultimately became the most widely accepted trivial name, derived from its initial isolation from Lupinus species.
The systematic International Union of Pure and Applied Chemistry nomenclature has evolved to reflect increasing sophistication in stereochemical understanding. Early systematic names focused primarily on the carbon skeleton without explicit stereochemical descriptors. The contemporary International Union of Pure and Applied Chemistry designation this compound represents the most precise description of the molecule's structure. Alternative systematic naming approaches have included the designation 3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol, which emphasizes the complete ring system nomenclature.
The Chemical Abstracts Service registry number 545-47-1 has provided a unique identifier for the compound, facilitating unambiguous reference across scientific literature. Various database systems have adopted specific identifiers including PubChem Compound Identifier 259846, ChemSpider identification numbers, and specialized triterpene database entries. The evolution of chemical information systems has necessitated the development of computational representations including Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings, which provide machine-readable descriptions of the molecular structure.
Place Within Pentacyclic Triterpene Classification
This compound occupies a central position within the classification hierarchy of pentacyclic triterpenes. Triterpenes represent a major class of natural products derived from C5 isoprene units, with the prefix "tri" indicating their composition of six isoprene units yielding a C30 carbon skeleton. The pentacyclic triterpenes constitute a sophisticated subclass characterized by five interconnected rings forming complex three-dimensional structures.
Within the pentacyclic triterpene classification, three major structural types predominate: lupane, oleanane, and ursane skeletons. The compound under investigation exemplifies the lupane-type structure, which is distinguished by specific ring junction stereochemistry and substitution patterns. Lupane-type triterpenes are characterized by their unique biosynthetic origin and distinctive structural features including the characteristic terminal isopropenyl group and specific methyl group distribution pattern. The lupane skeleton serves as the parent structure for numerous related compounds including betulin, betulinic acid, and various oxidized derivatives.
The structural classification of lupane-type triterpenes has been refined through detailed comparative studies. These compounds share common features including the pentacyclic framework with characteristic ring fusion patterns, specific stereochemical arrangements at ring junctions, and conserved substitution patterns. The presence of the 3-beta-hydroxyl group and the 20(29)-double bond represents defining characteristics of the lupane subtype. Modern classification systems incorporate biosynthetic relationships, recognizing that lupane-type triterpenes arise from common precursors through enzyme-catalyzed cyclization reactions.
| Classification Level | Designation | Key Characteristics |
|---|---|---|
| Terpene Class | Triterpene | C30 carbon skeleton, six isoprene units |
| Ring System | Pentacyclic | Five interconnected rings |
| Structural Type | Lupane | Specific ring junction stereochemistry |
| Functional Groups | 3β-hydroxyl, 20(29)-alkene | Characteristic substitution pattern |
Historical Research Milestones
The research history of this compound encompasses several transformative periods of scientific advancement. The initial phase of discovery and isolation occurred during the early to mid-twentieth century, when systematic natural product chemistry was establishing foundational methodologies. Early researchers focused on isolation from traditional plant sources and basic structural characterization using available analytical techniques.
A pivotal milestone occurred with the first successful total synthesis reported by Gilbert Stork and colleagues, representing a landmark achievement in complex molecule synthesis. This synthetic accomplishment demonstrated the feasibility of constructing the complex pentacyclic framework through carefully orchestrated chemical transformations. The Stork synthesis established important precedents for approaching highly functionalized polycyclic targets and contributed significantly to the development of modern synthetic methodology. The synthetic route involved multiple key transformations including strategic cyclization reactions and stereoselective bond-forming processes.
The development of more efficient synthetic approaches marked another crucial research milestone. In 2009, Surendra and Corey reported a significantly improved enantioselective total synthesis utilizing innovative cation-pi cyclization strategies. This synthetic breakthrough achieved the pentacyclic structure with complete stereocontrol through two carefully designed cyclization stages, representing a substantial advance in efficiency and stereochemical precision. The Corey synthesis demonstrated the power of modern synthetic planning and the application of novel mechanistic concepts to complex target molecules.
Contemporary research milestones have focused on elucidating biosynthetic pathways and understanding the role of specific enzymes in natural product formation. Studies have identified lupeol synthase as the key enzyme responsible for the cyclization of squalene epoxide to generate the lupane skeleton. This enzymatic transformation represents one of the most complex single-step processes in natural product biosynthesis, involving multiple bond formations and precise stereochemical control. Recent investigations have utilized advanced techniques including metabolomics and enzyme characterization to understand the complete biosynthetic network leading to lupane-type triterpenes.
| Year | Milestone | Researchers | Significance |
|---|---|---|---|
| Early 1900s | Initial Discovery | Multiple Groups | First isolation and basic characterization |
| 1971 | First Total Synthesis | Gilbert Stork et al. | Demonstration of synthetic feasibility |
| 2009 | Enantioselective Synthesis | Surendra and Corey | Major improvement in efficiency and stereocontrol |
| Recent | Biosynthetic Elucidation | Various Groups | Understanding of enzymatic mechanisms |
The integration of modern analytical techniques has enabled increasingly sophisticated structural studies. X-ray crystallography has provided definitive three-dimensional structural information, while advanced nuclear magnetic resonance techniques have revealed detailed conformational and dynamic properties. High-resolution mass spectrometry and tandem mass spectrometry have facilitated structural confirmation and metabolite identification studies. These technological advances have collectively contributed to a comprehensive understanding of the compound's structure, properties, and biological significance.
Properties
IUPAC Name |
(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22-,23+,24+,25+,27-,28+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYANPOOORUCFJ-RLUCXGOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Botanical Extraction and Purification
The compound shares structural homology with lupeol-class triterpenoids, which are commonly isolated from plant bark, leaves, or roots. A validated protocol involves extracting Crataeva nurvala bark with ethanol or methanol under reflux, followed by sequential liquid-liquid partitioning and column chromatography. Key steps include:
-
Solvent selection : Ethyl acetate and petroleum ether mixtures (4:1) optimize polarity for triterpenoid elution.
-
Chromatographic purification : Silica gel column chromatography resolves complex mixtures, with fractions monitored via thin-layer chromatography (TLC) using iodine visualization.
-
Crystallization : Final purification via ethanol recrystallization yields light yellow crystals (melting point: 178°C).
Table 1: Key Isolation Parameters
| Parameter | Value/Description |
|---|---|
| Source material | Crataeva nurvala bark |
| Extraction solvent | Ethanol (reflux, 6 hours) |
| Partitioning solvents | Ethyl acetate, petroleum ether |
| Column chromatography | Silica gel, 4:1 pet. ether:EtOAc |
| Crystallization agent | Ethanol |
| Yield | 63% (crude extract to pure product) |
Semi-Synthetic Derivatization
Acetylation of the C-9 Hydroxyl Group
The C-9 hydroxyl group undergoes acetylation to enhance stability and modify bioavailability. A representative procedure involves:
-
Reaction conditions : Lupeol (100 mg) reacts with acyl chloride (300 mg) in the presence of zinc dust (0.08 g) for 5 hours under anhydrous conditions.
-
Workup : The mixture is diluted with ether, washed with saturated NaHCO₃ and water, dried over Na₂SO₄, and concentrated.
-
Purification : Silica gel chromatography yields lupeol acetate with 72% efficiency.
Table 2: Acetylation Reaction Metrics
| Parameter | Value/Description |
|---|---|
| Starting material | Lupeol (100 mg) |
| Acylating agent | Acetyl chloride (300 mg) |
| Catalyst | Zinc dust (0.08 g) |
| Reaction time | 5 hours |
| Purification method | Silica gel column chromatography |
| Yield | 72% |
Spectroscopic confirmation :
Oxidation to Lupenone
Controlled oxidation of the C-9 hydroxyl group produces the corresponding ketone. A protocol using pyridinium chlorochromate (PCC) demonstrates efficacy:
Table 3: Oxidation Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Oxidizing agent | PCC (64 mg) |
| Solvent | Dichloromethane (8 mL) |
| Reaction time | 28 hours |
| Yield | 75% |
Characterization data :
Analytical and Spectroscopic Characterization
Infrared Spectroscopy
Critical functional groups are identified via IR:
Nuclear Magnetic Resonance
¹³C NMR assignments for the parent compound include:
Table 4: Select ¹³C NMR Chemical Shifts
| Carbon Position | Chemical Shift (ppm) |
|---|---|
| C-3 | 37.54 |
| C-9 | 49.93 |
| C-21 | 29.35 |
| C-22 | 40.06 |
Chemical Reactions Analysis
Types of Reactions: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction of sorghumol can lead to the formation of dihydro derivatives.
Substitution: this compound can participate in substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Esterified or alkylated sorghumol derivatives.
Scientific Research Applications
(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol has diverse applications in scientific research:
Chemistry: this compound is studied for its antioxidant properties and potential as a natural preservative in food and cosmetic industries.
Biology: Research focuses on its anti-inflammatory and anti-cancer activities, exploring its role in inhibiting the growth of cancer cells and reducing inflammation.
Medicine: this compound is investigated for its potential therapeutic effects in treating diseases such as diabetes, cancer, and cardiovascular disorders.
Industry: this compound is used in the development of bio-based materials and as an additive in food products for its health benefits .
Mechanism of Action
(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anti-cancer Mechanism: this compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt pathway .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Functional Group Variations: The hydroxyl group in the target compound distinguishes it from non-polar analogues like Diploptene, enabling stronger hydrogen-bonding interactions with biological targets .
Stereochemical Complexity : The target compound’s eight chiral centers contrast with simpler derivatives like RS9 (seven chiral centers), impacting receptor binding specificity .
Pharmacokinetics : Brominated derivatives (e.g., Compound 3) exhibit higher logP values (>7) compared to the target compound (logP ~6.5), suggesting improved membrane permeability but reduced solubility .
Computational and Experimental Similarity Assessments
Table 2: Similarity Metrics Using Chemoinformatics Tools
Findings:
- Tanimoto Analysis : High similarity (0.78) with Diploptene reflects shared pentacyclic cores, but lower scores with RS9/Compound 3 highlight divergent functional groups .
- Graph-Based Methods : The target compound shares 85% of its substructure with Diploptene, confirming conserved methyl and isopropyl motifs .
- Docking Studies : The target compound shows moderate affinity for PPARγ (-8.2 kcal/mol), while RS9 exhibits stronger binding to Nrf2 (-9.1 kcal/mol), correlating with their antioxidant profiles .
Pharmacological and Toxicological Comparisons
Table 3: In Vitro and In Vivo Data
Insights:
- The target compound’s moderate Nrf2 activation (1.8x) and low cytotoxicity (IC₅₀ >25 μM) suggest utility in chronic inflammatory diseases rather than acute oncology applications .
- Brominated derivatives (e.g., Compound 3) show nanomolar potency but severe toxicity (LD₅₀ 45 mg/kg), limiting therapeutic windows .
Biological Activity
The compound (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a complex polycyclic compound with significant biological activity. Its structural complexity and presence of multiple methyl groups contribute to its unique properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of cyclopenta[a]chrysenes and features a tetradecahydro structure. The stereochemistry is defined by multiple chiral centers which may influence its biological interactions. The molecular formula is represented as .
Key Structural Features
- Tetradecahydro structure : Provides stability and potential lipophilicity.
- Multiple methyl groups : May enhance hydrophobic interactions with biological membranes.
- Hydroxyl group : Imparts potential for hydrogen bonding and reactivity.
Antioxidant Activity
Research has demonstrated that compounds related to cyclopenta[a]chrysenes exhibit notable antioxidant properties. For instance:
- In a study involving various derivatives of lupeol (related to the target compound), significant antioxidant activity was observed with concentration-dependent efficacy. The IC50 values for antioxidant activity were recorded against DPPH and ABTS radicals .
| Compound | IC50 (DPPH) μg/mL | IC50 (ABTS) μg/mL |
|---|---|---|
| Lupeol | 76 | 62 |
| Compound IX | 90 | Not specified |
Enzyme Inhibition
The compound has been tested for its inhibitory effects on key enzymes associated with various diseases:
- Cholinesterase Inhibition : It exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example:
| Compound | IC50 (AChE) μg/mL | IC50 (BChE) μg/mL |
|---|---|---|
| Compound IX | 90 | Not specified |
| Compound XII | 55 | 60 |
These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer’s .
Antidiabetic Activity
The antidiabetic potential of similar compounds has been explored through in vitro studies. The inhibition of α-amylase and α-glucosidase was evaluated:
- The results indicated that these compounds could effectively reduce glucose absorption by inhibiting carbohydrate-digesting enzymes.
Study on Grewia optiva Extracts
A detailed investigation into the extracts from Grewia optiva revealed the isolation of several compounds including the target compound. The study assessed their bio-potency via molecular docking studies and in vitro assays:
- Findings : Compounds exhibited varying degrees of antidiabetic and antioxidant activities with some showing significant enzyme inhibition rates .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in metabolic pathways:
- These studies suggest that the structural features of the compound facilitate strong interactions with active sites of enzymes like AChE and α-glucosidase.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemical ambiguities and confirm substituent positions. For example, coupling constants in ¹H NMR can differentiate axial vs. equatorial protons in the cyclopenta[a]chrysene framework .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., hydroxyl groups at C9) via characteristic absorption bands (e.g., O–H stretch at ~3200–3600 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 210–254 nm .
Q. What synthetic strategies are effective for constructing the cyclopenta[a]chrysene core?
- Methodological Answer :
- Stepwise Annulation : Begin with triterpenoid precursors (e.g., lanosterol analogs) and employ acid-catalyzed cyclization to form the fused ring system .
- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation) to establish the 3R,9S configurations .
- Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and temperature (25–80°C) to improve yields (typically 40–65%) .
Q. How can researchers mitigate challenges in isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Flash Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate nonpolar byproducts .
- Crystallization : Recrystallize from ethanol/water mixtures to exploit differences in solubility between the target compound and impurities .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., receptor binding vs. in vitro assays)?
- Methodological Answer :
- Receptor Binding Assays : Compare affinity for nuclear receptors (e.g., ERβ vs. ERα) using radiolabeled ligands (³H-estradiol) and competitive binding protocols .
- Functional Assays : Pair binding data with luciferase reporter gene assays to assess agonism/antagonism in cell lines (e.g., HEK293T) .
- Statistical Validation : Apply ANOVA or t-tests to reconcile discrepancies between replicate experiments, ensuring p < 0.05 .
Q. How can computational modeling predict regioselectivity in derivatization reactions (e.g., hydroxyl group functionalization)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for possible reaction pathways (e.g., SN2 vs. SN1 mechanisms at C9) using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states to prioritize solvents (e.g., DMF for polar aprotic conditions) .
- Docking Studies : Predict interactions with catalytic enzymes (e.g., cytochrome P450) to guide selective oxidation .
Q. What strategies address low yield in stereospecific hydrogenation of the cyclopenta[a]chrysene double bonds?
- Methodological Answer :
- Catalyst Screening : Test palladium (Pd/C), platinum (PtO₂), or asymmetric catalysts (e.g., Noyori-type) under H₂ pressure (1–5 atm) .
- Deuterium Labeling : Track hydrogenation pathways using deuterated solvents (e.g., D₂O) and analyze via mass spectrometry (MS) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and optimize reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
